molecular formula C9H12O3S2 B12065891 Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate

Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate

Cat. No.: B12065891
M. Wt: 232.3 g/mol
InChI Key: NMBDGBHMHDKYMS-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate is a thiophene derivative. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate, can be achieved through various methods. One common method is the Fiesselmann synthesis, which involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions. The specific conditions and reagents used can vary depending on the desired product and its applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Scientific Research Applications

Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For example, thiophene derivatives can act as voltage-gated sodium channel blockers, which are important in the treatment of certain medical conditions .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Methyl 3-hydroxy-5-(isopropylthio)thiophene-2-carboxylate include:

Uniqueness

This compound is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties compared to other thiophene derivatives .

Properties

Molecular Formula

C9H12O3S2

Molecular Weight

232.3 g/mol

IUPAC Name

methyl 3-hydroxy-5-propan-2-ylsulfanylthiophene-2-carboxylate

InChI

InChI=1S/C9H12O3S2/c1-5(2)13-7-4-6(10)8(14-7)9(11)12-3/h4-5,10H,1-3H3

InChI Key

NMBDGBHMHDKYMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC1=CC(=C(S1)C(=O)OC)O

Origin of Product

United States

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